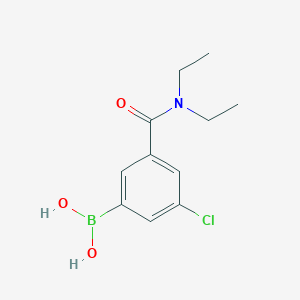

(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-chloro-5-(diethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYOLHXPKSCLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656908 | |

| Record name | [3-Chloro-5-(diethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-59-1 | |

| Record name | B-[3-Chloro-5-[(diethylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-5-(diethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid (CAS 957120-59-1): Properties, Applications, and Protocols

This document provides an in-depth technical examination of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid, a specialized organic building block crucial for advancements in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical data, explores its primary applications, and presents validated experimental protocols, grounding theoretical knowledge in practical, actionable insights.

Introduction and Core Attributes

This compound, identified by CAS Number 957120-59-1, is a trifunctional aromatic compound of significant interest in modern synthetic chemistry.[1][2] Its structure is distinguished by three key functional groups on a central phenyl ring: a boronic acid [-B(OH)₂], a chloro group [-Cl], and a diethylcarbamoyl group [-CON(CH₂CH₃)₂]. This specific arrangement makes it an exceptionally versatile reagent.

The boronic acid moiety is the cornerstone of its reactivity, enabling its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] The chloro and diethylcarbamoyl substituents are not merely passive decorations; they modulate the electronic properties of the phenyl ring and provide specific steric and functional handles for subsequent synthetic transformations or for influencing molecular interactions in a biological context. Its principal utility lies in its role as a key intermediate for constructing complex biaryl structures, which are prevalent motifs in many pharmaceutical agents, particularly kinase and protease inhibitors.[3]

Caption: Molecular Structure of the Topic Compound.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical reagent. The key properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 957120-59-1 | [1][5] |

| Molecular Formula | C₁₁H₁₅BClNO₃ | [6] |

| Molecular Weight | 255.51 g/mol | Calculated |

| Synonyms | B-[3-Chloro-5-[(diethylamino)carbonyl]phenyl]boronic acid | [1][6] |

| Typical Purity | ≥97% | [1] |

| Appearance | White to off-white or yellow solid | Inferred from related compounds[7] |

| Storage Conditions | 2-8°C, under inert gas | [3] |

Spectroscopic Signatures (Expected)

While specific spectral data for this exact compound is not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles and data from analogous compounds.[8][9]

-

¹¹B NMR: Boronic acids typically exhibit a characteristic broad singlet in the ¹¹B NMR spectrum, expected to appear in the range of δ 27-31 ppm.[8][9] This signal is a definitive indicator of the boronic acid moiety.

-

¹H NMR: The spectrum would feature distinct regions: aromatic protons on the trisubstituted ring (expected as multiplets between δ 7.5-8.5 ppm), and aliphatic protons from the two ethyl groups of the diethylamide (a quartet for the -CH₂- and a triplet for the -CH₃, likely between δ 1.0-3.5 ppm). The two acidic protons of the -B(OH)₂ group often appear as a broad singlet, which is D₂O exchangeable.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons (δ 120-140 ppm), the carbonyl carbon of the amide (δ 165-175 ppm), and the aliphatic carbons of the ethyl groups (δ 10-50 ppm). The carbon atom directly bonded to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide group (~1630 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and a very broad O-H stretching band (~3200-3500 cm⁻¹) characteristic of the boronic acid's hydrogen bonding.

Strategic Importance in Synthesis

The strategic value of this compound stems from its role as a pre-functionalized building block. Synthetic chemists utilize it not just to form a new carbon-carbon bond, but to introduce an entire substituted phenyl ring into a target molecule in a single, efficient step. This approach is central to modern drug discovery, particularly in programs focused on lead optimization and the creation of compound libraries for high-throughput screening.[3]

Caption: Role as a strategic building block in API synthesis.

The presence of the chloro and diethylcarbamoyl groups offers distinct advantages:

-

Modulation of Reactivity: These electron-withdrawing groups influence the electronic nature of the boronic acid, which can affect its reactivity in coupling reactions.

-

Vectors for Optimization: In drug design, these sites serve as points for modification. The chloro group can be replaced in subsequent nucleophilic aromatic substitution reactions, while the amide provides a site for hydrogen bonding and can be altered to fine-tune solubility and pharmacokinetic properties.

-

Covalent Inhibition: The boronic acid group itself is of therapeutic interest. It can form reversible covalent bonds with nucleophilic residues, such as serine in the active site of enzymes, making it a valuable pharmacophore for designing targeted covalent inhibitors.[3]

The Suzuki-Miyaura Coupling: A Practical Overview

The Suzuki-Miyaura cross-coupling reaction is the primary transformation for which this boronic acid is employed. This Nobel Prize-winning reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of its boron-containing reagents and byproducts.[10][11]

Causality of Key Components:

-

Palladium(0) Catalyst: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. It is the active agent that brings the two coupling partners together.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species (RB(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium center (transmetalation).

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air, which deactivates them. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical to protect the catalyst and ensure high yields.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the cross-coupling of this compound with a generic aryl bromide.

Objective: To synthesize an asymmetric biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

Toluene (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas supply

-

Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Schlenk line or balloon setup for inert atmosphere

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.), and anhydrous K₂CO₃ (3.0 mmol, 3.0 equiv.).

-

Inerting the Atmosphere: Seal the flask with a septum and connect it to a Schlenk line or nitrogen balloon. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add degassed toluene (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The use of degassed solvents is crucial to prevent catalyst deactivation.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the organic layer.

-

Work-up: Once the reaction is complete (consumption of the limiting aryl bromide), remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[12][13]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, general guidelines for boronic acids apply.

-

Hazard Profile: Boronic acids are generally considered irritants. They may cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere is recommended to prevent degradation.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, enabling reagent for synthetic chemists. Its pre-functionalized structure provides an efficient pathway to complex molecular architectures that are central to pharmaceutical research and development. A thorough understanding of its properties, the causality behind its application in the Suzuki-Miyaura reaction, and adherence to validated protocols are key to leveraging its full synthetic potential.

References

- 1. Boronic acid,B-[3-chloro-5-[(diethylamino)carbonyl]phenyl]- [sobekbio.com]

- 2. This compound-景明化工股份有限公司 [echochemical.com]

- 3. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. 957120-59-1 CAS MSDS (3-Chloro-5-(diethylcarbamoyl)phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C11H15BClNO3 | CID 44118602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 11. tcichemicals.com [tcichemicals.com]

- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Substituted Phenylboronic Acids in Medicinal Chemistry

(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid is a specialized arylboronic acid that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique trifunctionalized structure—featuring a boronic acid moiety, a chloro substituent, and a diethylcarbamoyl group—positions it as a versatile and highly valuable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. Boronic acids, in general, have seen a surge in use in medicinal chemistry, with several approved drugs containing this functional group, underscoring their importance.[1][2]

Core Molecular and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. While comprehensive experimental data for this specific compound is not extensively published, a combination of catalog information and predictive models provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 957120-59-1 | [3][4] |

| Molecular Formula | C₁₁H₁₅BClNO₃ | [3][5] |

| Molecular Weight | 255.51 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder (Typical for similar compounds) | Inferred from related compounds |

| Boiling Point | 475.6 ± 55.0 °C (Predicted) | [5] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 6.98 ± 0.10 (Predicted) | [5] |

| Storage | 2-8°C, under inert atmosphere | [6] |

Solubility Profile: Phenylboronic acids are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[5] For this compound, good solubility can be expected in solvents such as methanol, N,N-dimethylformamide (DMF), and dichloromethane. It is likely to have limited solubility in water.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the chloro, boronic acid, and diethylcarbamoyl substituents. The ethyl groups of the diethylcarbamoyl moiety would present as a characteristic quartet and triplet pattern.

-

¹³C NMR: The carbon NMR would display unique resonances for each of the carbon atoms in the phenyl ring, the carbonyl group, and the ethyl groups. The carbon atom attached to the boron atom may exhibit a broad signal.

-

FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the boronic acid, the C=O stretching of the amide, and various C-H and C-C stretching and bending vibrations of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Chemical Properties and Reactivity: A Versatile Synthetic Tool

The chemical reactivity of this compound is dominated by the boronic acid functional group, making it a cornerstone reagent in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[6] This reaction allows for the coupling of the arylboronic acid with a variety of organic halides or triflates, enabling the synthesis of complex biaryl structures that are common motifs in many drug molecules.

Caption: The Suzuki-Miyaura cross-coupling reaction workflow.

Covalent Inhibition and Reversible Bonding

The boronic acid moiety can also participate in the formation of reversible covalent bonds with biological nucleophiles, such as the serine residues found in the active sites of enzymes.[6] This property is particularly valuable in the design of covalent inhibitors, which can offer enhanced potency and duration of action.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of a wide range of biologically active molecules. It is frequently employed in medicinal chemistry for lead optimization and the generation of compound libraries for high-throughput screening.

Key Intermediate for Kinase and Protease Inhibitors

This boronic acid derivative is a key intermediate in the synthesis of compounds targeting kinases and proteases, two important classes of enzymes implicated in cancer and other diseases.[6] The ability to readily introduce the substituted phenyl ring via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships.

Role in the Development of Novel Therapeutic Agents

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, the broader class of substituted phenylboronic acids has been instrumental in the development of inhibitors for various therapeutic targets, including:

-

β-Lactamases: Boronic acid-based inhibitors are being developed to combat antibiotic resistance by inhibiting β-lactamase enzymes.[7]

-

Hormone-Sensitive Lipase: Phenylboronic acids have been investigated as inhibitors of hormone-sensitive lipase, with potential applications in metabolic disorders.

-

PRMT5: Substituted phenylboronic acids have been incorporated into inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a target in cancer therapy.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate combination.

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the aryl halide or triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling.

General Procedure for the Synthesis of this compound

A plausible synthetic route to the title compound involves a multi-step process starting from a suitable substituted benzene derivative. A general, non-optimized procedure is outlined below.

-

Amide Formation: React 3-chloro-5-bromobenzoic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride. Subsequently, react the acid chloride with diethylamine to yield N,N-diethyl-3-bromo-5-chlorobenzamide.

-

Borylation: Subject the resulting aryl bromide to a palladium-catalyzed borylation reaction with a boron source such as bis(pinacolato)diboron.

-

Hydrolysis: Hydrolyze the resulting boronate ester under acidic conditions to afford this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from analogous compounds such as 3-chlorophenylboronic acid and 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid suggest that it should be handled with care.[8]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed and under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility in constructing complex biaryl systems through the Suzuki-Miyaura reaction, coupled with the potential for covalent interactions, makes it a highly sought-after intermediate in the design and synthesis of novel therapeutic agents. While a comprehensive experimental dataset for this specific compound remains to be fully elucidated in the public domain, the available information and comparisons with closely related analogs provide a strong foundation for its application in innovative drug discovery programs.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. 957120-59-1 CAS MSDS (3-Chloro-5-(diethylcarbamoyl)phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Characterization of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and drug development.[1] Designed for researchers, scientists, and professionals in the field, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analyses of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.

Introduction

This compound, with the chemical formula C₁₁H₁₅BClNO₃ and a molecular weight of 255.51 g/mol , is a versatile intermediate in organic synthesis.[2] Its utility largely stems from the presence of the boronic acid functional group, which facilitates Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures often found in pharmacologically active molecules.[1][3] A thorough understanding of its spectroscopic properties is paramount for identity confirmation, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its characteristic spectroscopic signatures. The molecule comprises a 1,3,5-trisubstituted benzene ring bearing a chloro group, a diethylcarbamoyl group, and a boronic acid moiety. Each of these functional groups will give rise to distinct signals in the NMR, IR, and MS spectra.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₅BClNO₃ | [2] |

| Molecular Weight | 255.51 g/mol | [2] |

| CAS Number | 957120-59-1 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.5 - 8.5 | m | 3H |

| B(OH)₂ | 8.0 - 9.0 | br s | 2H |

| N-CH₂ | ~3.4 | q | 4H |

| CH₃ | ~1.2 | t | 6H |

-

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets).

-

Boronic Acid Protons: The two acidic protons of the B(OH)₂ group will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.

-

Diethylcarbamoyl Protons: The two methylene groups (N-CH₂) adjacent to the nitrogen will likely appear as a quartet around 3.4 ppm, coupled to the methyl protons. The two methyl groups (CH₃) will appear as a triplet around 1.2 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| Aromatic C-B | ~135 (often broad or unobserved) |

| Aromatic C-Cl | ~134 |

| Aromatic C-C=O | ~138 |

| Aromatic C-H | 125 - 135 |

| N-CH₂ | ~42 |

| CH₃ | ~14 |

-

Carbonyl Carbon: The carbonyl carbon of the amide will be observed downfield, typically around 168 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the 120-140 ppm range. The carbon attached to the boron atom (ipso-carbon) often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.[4]

-

Aliphatic Carbons: The methylene and methyl carbons of the diethylamino group will appear in the aliphatic region.

¹¹B NMR Spectroscopy

Boron-11 NMR is a valuable technique for characterizing boronic acids.

Predicted ¹¹B NMR Chemical Shift:

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹B | 28 - 30 |

The ¹¹B NMR spectrum is expected to show a single, broad signal in the range of 28-30 ppm, which is characteristic of a trigonal planar boronic acid.[4]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (amide) | 1630-1680 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| B-O stretch | 1310-1380 | Strong |

| C-N stretch | 1200-1350 | Medium |

| C-Cl stretch | 600-800 | Strong |

-

O-H Stretch: A very broad and strong absorption band in the 3200-3600 cm⁻¹ region is characteristic of the hydrogen-bonded O-H groups of the boronic acid.

-

C=O Stretch: A strong band in the 1630-1680 cm⁻¹ region corresponds to the carbonyl stretching of the diethylcarbamoyl group.

-

B-O Stretch: A strong absorption band between 1310 and 1380 cm⁻¹ is indicative of the B-O stretching vibration.[5]

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[6][7]

Predicted Mass Spectrometric Data:

| Ion | Predicted m/z |

| [M+H]⁺ | 256.08 |

| [M-H]⁻ | 254.07 |

| [M+Na]⁺ | 278.06 |

| [M-H₂O+H]⁺ | 238.07 |

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 256.08. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at m/z 254.07.

-

Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2] that is approximately one-third the intensity of the M peak. The presence of boron will also contribute to the isotopic pattern.

-

Fragmentation: A common fragmentation pathway for boronic acids is the loss of water, which would result in a peak at m/z 238.07 for the [M-H₂O+H]⁺ ion.

Experimental Protocol for LC-MS Data Acquisition

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H, ¹³C, and ¹¹B NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical entity. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is critical for advancing drug discovery and development programs.

References

- 1. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 2. 957120-59-1 CAS MSDS (3-Chloro-5-(diethylcarbamoyl)phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. scirp.org [scirp.org]

A Technical Guide to the Solubility of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug discovery and process development. This guide provides a comprehensive technical overview of the solubility characteristics of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will explore the physicochemical properties that govern its solubility, provide a predictive assessment in common organic solvents, and detail a robust experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, purification, and formulation development involving this compound.

Introduction: The Critical Role of Solubility

This compound is a substituted arylboronic acid of significant interest in organic synthesis, particularly as a coupling partner in Suzuki-Miyaura reactions.[1] Its utility in constructing complex molecular architectures for drug candidates underscores the importance of understanding its fundamental physical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is paramount.[2] Inadequate solubility can lead to challenges in:

-

Reaction Kinetics: Poor solubility can limit the effective concentration of the reagent, leading to slow or incomplete reactions.

-

Purification: Knowledge of solubility differences is essential for developing efficient crystallization and chromatographic purification methods.[3]

-

Formulation: For drug candidates, solubility directly impacts bioavailability and the ability to develop suitable dosage forms.[4]

This guide will provide a framework for understanding and experimentally determining the solubility of this specific boronic acid, enabling more efficient and reliable development workflows.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is dictated by the interplay of its distinct structural features. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[5][6]

-

The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of solubility in polar solvents. However, boronic acids are known to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[7][8] Boroxines are significantly less polar than their corresponding acids, which can drastically reduce solubility in polar solvents and complicate solubility measurements.[9][10] The equilibrium between the acid and the boroxine is influenced by the solvent, temperature, and the presence of water.[11][12]

-

The Phenyl Ring: The central aromatic ring is nonpolar (lipophilic) and contributes to solubility in nonpolar organic solvents.

-

Substituents:

-

Chloro Group (-Cl): This electron-withdrawing group is moderately polar and increases the overall polarity of the molecule compared to an unsubstituted phenylboronic acid.

-

Diethylcarbamoyl Group (-CON(CH₂CH₃)₂): This tertiary amide group is polar and can act as a hydrogen bond acceptor. It is expected to significantly enhance solubility in polar solvents, particularly polar aprotic ones.

-

The combination of these features results in a molecule with a complex solubility profile, exhibiting affinity for a range of solvent polarities.

Predictive Solubility Assessment

While experimental determination is the gold standard, a qualitative prediction can guide solvent selection for initial experiments. Based on the solubility of structurally similar compounds like phenylboronic acid and 3-chlorophenylboronic acid, we can anticipate the solubility behavior of the target compound.[1][3][13] Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[14] The presence of the polar diethylcarbamoyl group is expected to enhance solubility in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF) | High | The polar amide and boronic acid groups will interact favorably with these solvents. 3-Chlorophenylboronic acid is known to be soluble in DMF and DMSO.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the boronic acid and amide groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Offers a balance of polarity to interact with the various functional groups. Phenylboronic acid has moderate solubility in chloroform.[3] |

| Ethers | Diethyl Ether, 2-Methyl-THF | Moderate | Phenylboronic acid exhibits high solubility in ethers.[3] |

| Aromatic | Toluene, Xylenes | Low | The nonpolar nature of the solvent is not well-matched to the polar functional groups of the solute. |

| Nonpolar Aliphatic | Hexanes, Heptane, Methylcyclohexane | Very Low | Significant mismatch in polarity. Phenylboronic acid has very low solubility in methylcyclohexane.[3] |

| Water | Water | Poor | While containing polar groups, the overall molecule possesses significant nonpolar character. Most substituted phenylboronic acids have low water solubility.[15] |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask Method .[16][17] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to allow the system to reach equilibrium.[2][18] The resulting saturated solution is then separated from the undissolved solid and its concentration is measured.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. An excess is critical to ensure a saturated solution is formed.[17] A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period. For thermodynamic solubility, an incubation time of 24 to 48 hours is often required to ensure equilibrium is reached.[18][19] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis).

-

Determine the concentration of the compound by comparing the analytical response to a calibration curve prepared from standards of known concentration.

-

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

-

Replicates: Perform the entire experiment in triplicate to ensure the reliability and reproducibility of the results.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility and Measurements

Several factors can affect the solubility of boronic acids and the accuracy of its measurement:

-

Boroxine Formation: As previously mentioned, the formation of the less polar boroxine trimer can lead to an underestimation of the boronic acid's true solubility, especially in non-polar solvents or under anhydrous conditions.[7][8] The presence of small amounts of water can shift the equilibrium back towards the more soluble acid form.[10]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form used for the solubility determination.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[20] Therefore, precise temperature control during the experiment is critical.

-

Solvent Purity: The presence of impurities, particularly water, in the organic solvent can significantly alter the measured solubility. Always use high-purity, dry solvents when appropriate.

Logical Relationship Diagram

Caption: Key Factors Influencing Measured Solubility.

Safety and Handling

Boronic acids, including this compound, should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[21]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[22] Avoid contact with skin and eyes.[23]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., nitrogen) to prevent degradation.[23][24]

-

Disposal: Dispose of chemical waste according to local, state, and federal regulations.[22][25]

Conclusion

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity for its effective use in research and development. This guide has outlined the key physicochemical drivers of its solubility, provided a predictive framework for solvent selection, and detailed a robust experimental protocol for its quantitative determination. By carefully considering the factors of molecular structure, solvent choice, and the dynamic equilibrium with its boroxine form, researchers can optimize processes, improve experimental outcomes, and accelerate the development of novel chemical entities.

References

- 1. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. enamine.net [enamine.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. youtube.com [youtube.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. laballey.com [laballey.com]

- 23. fishersci.com [fishersci.com]

- 24. benchchem.com [benchchem.com]

- 25. youtube.com [youtube.com]

A Guide to the Discovery of Novel Boronic Acid Derivatives in Medicinal Chemistry

Foreword: The Renaissance of a Unique Pharmacophore

For many years, boron-containing compounds were approached with caution in medicinal chemistry, often sidelined by a perception of toxicity.[1][2] This view has been thoroughly demystified, paving the way for a renaissance in the field. The journey of boronic acids from niche reagents to the core of FDA-approved therapeutics is a testament to their unique chemical properties and therapeutic potential. The landmark approval of bortezomib in 2003 was not an endpoint but a beginning, sparking immense interest and validating the boronic acid moiety as a versatile and powerful pharmacophore.[1][3][4][5] This guide provides an in-depth exploration of the principles, strategies, and methodologies that underpin the discovery of novel boronic acid derivatives, designed for the scientists and researchers at the forefront of drug development.

The Boronic Acid Moiety: A Mechanistic Deep Dive

The therapeutic success of boronic acids stems from their unique electronic structure. The boron atom possesses an empty p-orbital, making it an effective Lewis acid. This allows it to form a stable, yet reversible, covalent bond with nucleophilic residues—such as serine, threonine, or the N-terminal threonine—found in the active sites of many key enzymes.[3][6][7][8] This interaction results in the formation of a tetrahedral boronate intermediate that mimics the transition state of the enzymatic reaction, leading to potent and often highly selective inhibition.[7][9]

Caption: General mechanism of a serine protease inhibition by a boronic acid.

This fundamental mechanism has been expertly exploited to target a diverse range of enzymes implicated in human disease:

-

The 26S Proteasome: In cancer cells, particularly multiple myeloma, the ubiquitin-proteasome system is critical for degrading proteins that regulate cell growth and apoptosis. Boronic acids like bortezomib and ixazomib inhibit the chymotrypsin-like activity of the proteasome by forming a complex with the N-terminal threonine residue in its catalytic site.[3][10][11] This disruption leads to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in malignant cells.[4][12][13][14]

-

Bacterial β-Lactamases: The rise of antibiotic resistance is a critical global health threat, often driven by bacteria producing β-lactamase enzymes that inactivate penicillin-like antibiotics. Cyclic boronic acids, such as vaborbactam , act as potent inhibitors of these enzymes, restoring the efficacy of partnered β-lactam antibiotics.[2][3]

-

Fungal Leucyl-tRNA Synthetase (LeuRS): Protein synthesis is a fundamental process for all life. The oxaborole antifungal tavaborole selectively inhibits fungal LeuRS by trapping tRNA in the enzyme's editing site.[15][16][17] This arrests protein synthesis, leading to the elimination of the fungal infection with high selectivity over the human enzyme.[18][19]

-

Human Phosphodiesterase 4 (PDE4): In inflammatory conditions like atopic dermatitis, elevated PDE4 levels lead to the degradation of cyclic AMP (cAMP), promoting the release of pro-inflammatory cytokines. Crisaborole , a benzoxaborole derivative, inhibits PDE4, increasing intracellular cAMP levels and thereby reducing inflammation.[20][21][22]

Beyond direct enzyme inhibition, the ability of boronic acids to reversibly bind with 1,2- and 1,3-diols on saccharides has opened new avenues for targeted therapy.[3][8] Cancer cells often overexpress sialic acid on their surface glycoproteins, creating a distinct glycan profile that can be recognized by boronic acid-functionalized drug delivery systems, enhancing tumor-specific targeting.[23]

The Discovery Workflow: From Synthesis to Preclinical Candidate

The development of a novel boronic acid therapeutic follows a structured, multi-stage process that integrates advanced synthesis, rigorous screening, and detailed mechanistic investigation.

Caption: High-level workflow for boronic acid drug discovery.

Part 1: Synthesis of Boronic Acid Derivatives

The accessibility of boronic acids is crucial for library generation. While classical methods involving organometallic intermediates exist, modern palladium-catalyzed cross-coupling reactions are the workhorses of contemporary medicinal chemistry.[1]

-

Miyaura Borylation: This reaction allows for the direct conversion of aryl or vinyl halides/triflates into the corresponding boronate esters using a diboron reagent, which can then be hydrolyzed to the boronic acid.[8]

-

Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction utilizes boronic acids as key building blocks to form new carbon-carbon bonds, enabling the construction of complex molecular scaffolds.[24]

-

Decarboxylative Borylation: A more recent innovation enables the transformation of abundant and inexpensive carboxylic acids directly into boronic acids using nickel catalysis, significantly expanding the available chemical space for drug discovery.[25]

Experimental Protocol: Representative Miyaura Borylation Synthesis

Objective: To synthesize an aryl boronate ester from an aryl bromide precursor.

Materials:

-

Aryl bromide (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Schlenk flask, magnetic stirrer, condenser, nitrogen/argon source

Methodology:

-

Inert Atmosphere: Assemble the glassware and purge with an inert gas (N₂ or Ar) for 15 minutes to exclude oxygen and moisture.

-

Reagent Addition: To the Schlenk flask, add the aryl bromide (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq) under a positive pressure of inert gas.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure aryl boronate ester.

-

Hydrolysis (Optional): The pinacol ester can be hydrolyzed to the free boronic acid under acidic conditions (e.g., HCl in acetone/water) if required for subsequent steps or screening.

Part 2: Screening and In Vitro Evaluation

Once a library of compounds is synthesized, a rigorous screening cascade is employed to identify promising candidates.

Workflow:

-

Primary Assay (Target-Based): High-throughput screening to measure direct inhibition of the target enzyme (e.g., protease, β-lactamase). The key output is the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Secondary Assays (Cell-Based): Hits from the primary screen are advanced to more physiologically relevant cell-based assays. This assesses the compound's ability to penetrate cells and exert its effect in a complex biological environment (e.g., inducing apoptosis in cancer cell lines, reducing cytokine production).

-

Selectivity Profiling: Promising compounds are tested against a panel of related enzymes (e.g., different classes of proteases) to determine their selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.

-

Mechanism of Action (MoA) Elucidation: Further experiments are conducted to confirm the compound acts via the intended mechanism. For a proteasome inhibitor, this could involve Western blot analysis to show the accumulation of poly-ubiquitinated proteins.[26] For cell cycle inhibitors, flow cytometry can confirm arrest at a specific phase, such as the G2/M phase.[1][13]

Experimental Protocol: Proteasome Inhibition Assay in Cultured Cells

Objective: To determine the IC₅₀ of a test compound for the chymotrypsin-like activity of the proteasome within living cells.

Materials:

-

Human multiple myeloma cell line (e.g., RPMI-8226)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay kit (Promega)

-

Test boronic acid derivative, dissolved in DMSO

-

Bortezomib (as a positive control)

-

White-walled, clear-bottom 96-well plates suitable for luminescence

-

Luminometer

Methodology:

-

Cell Plating: Seed RPMI-8226 cells into the 96-well plates at a density of 10,000 cells/well in 50 µL of medium. Incubate for 2-4 hours to allow cells to settle.

-

Compound Treatment: Prepare serial dilutions of the test compound and bortezomib in culture medium. Add 50 µL of the diluted compounds to the appropriate wells. Include "vehicle only" (DMSO) and "no cells" controls. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Incubate the plate for 2 hours at 37 °C, 5% CO₂.

-

Assay Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. This reagent contains a specific luminogenic proteasome substrate (Suc-LLVY-aminoluciferin).

-

Lysis and Signal Generation: Add 100 µL of the prepared reagent to each well. Mix briefly on an orbital shaker (300-500 rpm) for 2 minutes to induce cell lysis and initiate the luminescent reaction.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no cells control) from all other readings.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

-

Case Studies: FDA-Approved Boronic Acid Derivatives

The versatility of the boronic acid pharmacophore is best illustrated by the growing list of drugs approved for diverse therapeutic areas.[6][27] These successes provide a clinical and commercial validation for the entire field.

| Drug Name (Brand Name) | Chemical Class | Mechanism of Action | Primary Indication | Year of FDA Approval |

| Bortezomib (Velcade®) | Dipeptidyl Boronic Acid | 26S Proteasome Inhibitor | Multiple Myeloma, Mantle Cell Lymphoma | 2003[3][4][5] |

| Ixazomib (Ninlaro®) | Dipeptidyl Boronic Acid | 26S Proteasome Inhibitor (Oral) | Multiple Myeloma | 2015[3][5][28] |

| Vaborbactam (Vabomere®) | Cyclic Boronic Acid | β-Lactamase Inhibitor | Complicated Urinary Tract Infections | 2017[1][3][5] |

| Tavaborole (Kerydin®) | Benzoxaborole | Leucyl-tRNA Synthetase Inhibitor | Onychomycosis (Fungal Nail Infection) | 2014[5][16] |

| Crisaborole (Eucrisa®) | Benzoxaborole | Phosphodiesterase-4 (PDE4) Inhibitor | Atopic Dermatitis (Eczema) | 2016[5][20] |

Challenges and Future Perspectives

Despite the remarkable successes, challenges remain in the development of boronic acid derivatives.

-

Metabolic Stability: The carbon-boron bond can be susceptible to oxidative cleavage (deboronation) by cytochrome P450 enzymes, which can represent a deactivation pathway.[9][10][29] Medicinal chemists must design molecules that protect this bond or use prodrug strategies, such as boronate esters, to improve metabolic stability and oral bioavailability.[10]

-

Selectivity: While many boronic acids are highly selective, achieving specificity can be challenging when targeting enzymes within a large, related family (e.g., serine proteases).

-

Drug Resistance: As with any targeted therapy, cancer cells can develop resistance mechanisms to proteasome inhibitors, necessitating the development of next-generation agents or combination therapies.[13]

The future of the field is bright, with several exciting avenues of research:

-

Novel Targets: Researchers are expanding the application of boronic acids to new enzyme classes and biological pathways.

-

Targeted Drug Delivery: Boronic acid prodrugs that are selectively activated by the high levels of reactive oxygen species (ROS) in the tumor microenvironment are a promising strategy for targeted cancer therapy.[7][9][30]

-

Boron Neutron Capture Therapy (BNCT): This is a targeted radiation therapy that uses non-radioactive ¹⁰B-containing compounds, which, upon irradiation with neutrons, release high-energy alpha particles that selectively kill cancer cells.[6][23][31]

Conclusion

Boronic acid derivatives have firmly established their place as a cornerstone of modern medicinal chemistry. Their unique ability to form reversible covalent bonds with key enzymatic targets provides a powerful platform for designing potent and selective therapeutics. From the treatment of hematological malignancies to common skin conditions, the impact of this chemical class is already profound. As synthetic methodologies become more sophisticated and our understanding of their biological interactions deepens, the discovery of novel boronic acid-based medicines will undoubtedly continue to address significant unmet medical needs and improve human health.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bortezomib - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Articles [globalrx.com]

- 16. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 18. Tavaborole - Wikipedia [en.wikipedia.org]

- 19. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dermnetnz.org [dermnetnz.org]

- 22. Crisaborole (Eucrisa) for Mild to Moderate Atopic Dermatitis | AAFP [aafp.org]

- 23. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 26. portlandpress.com [portlandpress.com]

- 27. researchgate.net [researchgate.net]

- 28. Randomized phase 2 trial of ixazomib and dexamethasone in relapsed multiple myeloma not refractory to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

- 31. researchgate.net [researchgate.net]

Boronic Acids: Indispensable Building Blocks in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of the Boron-Carbon Bond

Since Edward Frankland's first synthesis of a boronic acid in 1860, these organoboron compounds have undergone a remarkable transformation from chemical curiosities to indispensable tools in the synthetic chemist's arsenal.[1][2] Their unique electronic properties, versatile reactivity, and general stability have positioned them as crucial building blocks in the construction of complex organic molecules, with profound implications for materials science and pharmaceutical discovery.[3][4][5][6] This guide provides a comprehensive overview of boronic acids, delving into their fundamental characteristics, synthetic accessibility, and their pivotal role in one of modern organic chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction. We will explore not only the triumphs of boronic acid chemistry but also the practical challenges and innovative solutions that continue to shape the field.

The Boronic Acid Moiety: A Unique Convergence of Stability and Reactivity

At its core, a boronic acid is an organic compound featuring a carbon-boron bond with two hydroxyl groups attached to the boron atom (R-B(OH)₂).[1] This seemingly simple arrangement gives rise to a fascinating interplay of chemical properties that are central to its utility.

Structural and Electronic Features

The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry. A key feature is the vacant p-orbital on the boron atom, which confers Lewis acidity, allowing it to accept a pair of electrons.[1][7] This Lewis acidity is fundamental to its reactivity, particularly in the crucial transmetalation step of cross-coupling reactions.[8]

The Reactivity-Stability Dichotomy: Boronic Acids vs. Boronate Esters

While boronic acids are lauded for their reactivity, they can be susceptible to decomposition pathways such as protodeboronation and oxidation, particularly under aqueous basic conditions. This instability can impact their shelf-life and the reproducibility of reactions.[8] To address this, boronic acids are often converted to more stable boronate esters, with pinacol esters being the most common.[8][9] These esters are typically crystalline solids that are easier to handle, purify, and store.[8] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[8] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[8]

| Compound Type | Reactivity | Stability | Handling |

| Boronic Acid | High | Moderate | Can be challenging |

| Boronate Ester | Moderate | High | Generally straightforward |

| Table 1: Comparison of Reactivity and Stability between Boronic Acids and Boronate Esters.[8] |

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate has become one of the most important and widely used reactions for the formation of carbon-carbon bonds.[10][11] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[12] The reaction's popularity stems from its broad substrate scope, functional group tolerance, and the generally low toxicity of the boron-containing reagents.[4][13]

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[14] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[11][15]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. This step involves the insertion of the palladium atom into the R¹-X bond, forming a Pd(II) intermediate.[12][16] The oxidation state of palladium increases from 0 to +2.[17]

-

Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center.[10] The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species.[11][13] The exact mechanism of transmetalation is complex and can vary depending on the reaction conditions, but it is widely accepted that the base plays a critical role in facilitating the transfer of the R² group from boron to palladium.[10][18][19]

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled together to form the desired product (R¹-R²).[10][20] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[14][21]

Practical Considerations: Synthesis, Purification, and Stability

While boronic acids are powerful reagents, their successful application often hinges on careful consideration of their synthesis, purification, and handling.

Synthesis of Boronic Acids

Several methods are available for the synthesis of boronic acids, with the choice of method depending on the desired structure and the available starting materials. A common and versatile approach involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[22] More recently, palladium-catalyzed C-H borylation and Miyaura borylation have emerged as powerful methods for the direct synthesis of boronic acids and their esters from arenes and organic halides, respectively.[22][23][24]

General Protocol for the Synthesis of an Arylboronic Acid via a Grignard Reagent:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the aryl halide in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise. Initiation of the reaction is often indicated by a color change and gentle refluxing.

-

Borylation: Cool the Grignard reagent to a low temperature (typically -78 °C). Slowly add a solution of trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent.

-

Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding an acidic aqueous solution (e.g., 1 M HCl).

-

Workup and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated under reduced pressure to yield the crude boronic acid.

Purification Challenges and Strategies

The purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[25] Standard silica gel chromatography can sometimes lead to decomposition or poor separation.[26] Several strategies have been developed to overcome these challenges:

-

Recrystallization: This is often the simplest and most effective method for purifying solid boronic acids.[27] Common solvents for recrystallization include water, benzene, and ethyl acetate.[27][28]

-

Acid-Base Extraction: Boronic acids can be purified by dissolving the crude material in a basic aqueous solution to form the boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[29]

-

Derivatization: Impure boronic acids can be converted to a more stable and easily purifiable derivative, such as a diethanolamine adduct, which can often be isolated by crystallization.[26][28] The pure boronic acid can then be regenerated by treatment with acid.[26]

-

Specialized Chromatography: For challenging separations, techniques such as chromatography on silica gel impregnated with boric acid or reversed-phase chromatography (C18) can be effective.[26][30]

Enhancing Stability: The Role of Protecting Groups

To circumvent the inherent instability of some boronic acids and to enable their use in multi-step syntheses, various protecting groups have been developed.[25] These protecting groups modulate the reactivity of the boronic acid moiety, rendering it inert to certain reaction conditions.[31]

-

Pinacol Esters (Bpin): The most widely used protecting group, pinacol esters are generally stable to chromatography and a wide range of reaction conditions.[9][32]

-

N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable and inert to cross-coupling conditions, allowing for iterative cross-coupling strategies.[25] The MIDA group can be removed under mild basic conditions to liberate the free boronic acid.[9][25]

-

1,8-Diaminonaphthalene (dan) Esters: Similar to MIDA esters, dan-protected boronic acids are unreactive in cross-coupling reactions and can be deprotected under acidic conditions.[25][33]

Beyond Cross-Coupling: The Expanding Horizons of Boronic Acids

While the Suzuki-Miyaura reaction remains the most prominent application of boronic acids, their utility extends far beyond this transformation.

-

Catalysis: Boronic acids themselves can act as catalysts in a variety of organic reactions, including amide bond formation, aldol reactions, and cycloadditions.[7][34][35][36][37] Their Lewis acidity allows them to activate carbonyl groups and other functional groups.[34][35]

-

Medicinal Chemistry: The unique ability of boronic acids to form reversible covalent bonds with diols has made them attractive pharmacophores.[1] This property is exploited in the design of enzyme inhibitors and sensors.[1][6] Bortezomib (Velcade®), a dipeptidyl boronic acid, is a successful proteasome inhibitor used in the treatment of multiple myeloma.[5][38]

-

Supramolecular Chemistry and Sensing: The reversible interaction of boronic acids with saccharides has been harnessed to develop sensors for glucose and other biologically important sugars.[1]

Conclusion: A Future Built on Boron

The journey of boronic acids from their initial discovery to their current status as indispensable tools in organic synthesis is a testament to the power of fundamental chemical research. Their versatility, coupled with an ever-expanding repertoire of synthetic methods and applications, ensures that they will continue to play a central role in the advancement of chemistry, materials science, and drug discovery. As our understanding of their reactivity and stability deepens, we can anticipate the development of even more sophisticated and powerful applications for these remarkable building blocks.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. oxidative addition and palladium coupling [employees.csbsju.edu]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]

- 19. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Oxidative addition - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 27. researchgate.net [researchgate.net]

- 28. reddit.com [reddit.com]

- 29. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 30. academic.oup.com [academic.oup.com]

- 31. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 38. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

Methodological & Application

Applications of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic Acid in Pharmaceutical Synthesis: A Technical Guide

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

The landscape of modern pharmaceutical synthesis is profoundly shaped by the availability of versatile and highly functionalized building blocks. Among these, organoboron compounds, particularly arylboronic acids, have emerged as indispensable tools for medicinal chemists. Their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures that form the core of many therapeutic agents[1][2][3].

(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid is a prime example of a strategically designed reagent that offers multiple points of functionality for molecular elaboration. The presence of a boronic acid group facilitates the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction, enabling the construction of biaryl and heteroaryl structures prevalent in many drug molecules[4][5]. The chloro substituent provides an additional handle for cross-coupling or other nucleophilic substitution reactions, while the diethylcarbamoyl moiety can influence the compound's solubility, pharmacokinetic properties, and potential for hydrogen bonding interactions within a biological target. This trifecta of functional groups makes this compound a valuable intermediate in the synthesis of targeted therapies, such as protease and kinase inhibitors for oncology[4].

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on its pivotal role in the Suzuki-Miyaura cross-coupling reaction. Detailed protocols, mechanistic insights, and practical considerations are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent for the efficient synthesis of novel drug candidates.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely adopted palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate[3][6]. The reaction is renowned for its mild conditions, broad functional group tolerance, and high yields, making it a cornerstone of modern medicinal chemistry[1][7].

Mechanistic Rationale